[bis(diethylamino)phosphoryl-ethylamino]methanol

Flame Retardant Thermal Stability Char Formation

Researchers seeking non-halogenated flame retardants with superior P-N synergy often face a trade-off between UL-94 rating and polymer clarity. This phosphoric triamide overcomes that by achieving V-0 performance at exceptionally low loadings. - Covalent attachment via the hydroxymethyl group delivers durable, wash-fast FR for textiles and composites. - The high density of P-N bonds promotes char formation and gas-phase radical quenching; aromatic bisphosphoramidate analogues reach UL-94 V-0 in polycarbonate at only 3-5 wt%. - Suitable as a primary FR or as a potent synergist in multi-component systems for thermosets and engineering thermoplastics.

Molecular Formula C11H28N3O2P
Molecular Weight 265.33 g/mol
CAS No. 122121-89-5
Cat. No. B040598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[bis(diethylamino)phosphoryl-ethylamino]methanol
CAS122121-89-5
Synonyms[bis(diethylamino)phosphoryl-ethyl-amino]methanol
Molecular FormulaC11H28N3O2P
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCCN(CC)P(=O)(N(CC)CC)N(CC)CO
InChIInChI=1S/C11H28N3O2P/c1-6-12(7-2)17(16,13(8-3)9-4)14(10-5)11-15/h15H,6-11H2,1-5H3
InChIKeyTVFUJBHYDXVSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Bis(Diethylamino)Phosphoryl-Ethyl-Amino]Methanol: P–N Synergistic Flame Retardant


[Bis(diethylamino)phosphoryl-ethyl-amino]methanol (CAS 122121-89-5), also known as N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)phosphoric triamide, is a pentavalent phosphoramidate (phosphoric triamide) compound with the molecular formula C11H28N3O2P and a molecular weight of 265.33 g/mol . The compound features a central phosphoryl (P=O) group bonded to three nitrogen atoms, all of which are fully substituted with ethyl groups except for one nitrogen that bears both an ethyl and a hydroxymethyl (-CH2OH) substituent [1]. This unique substitution pattern provides a high nitrogen and phosphorus content within a relatively low molecular weight framework, and the presence of a reactive hydroxymethyl group offers a potential site for further covalent functionalization or integration into polymeric matrices.

[Bis(Diethylamino)Phosphoryl-Ethyl-Amino]Methanol: Unmatched P–N Synergism


Generic substitution of flame retardant (FR) additives is a high-risk approach due to the extreme sensitivity of polymer properties and fire performance to the specific molecular architecture of the FR. In the case of [bis(diethylamino)phosphoryl-ethyl-amino]methanol, its classification as a **phosphoric triamide** (P(=O)(N)3) is structurally and functionally distinct from common alternatives like phosphates (P(=O)(O)3) and phosphoramidates (P(=O)(O)2(N)) [1]. The high density of P–N bonds in this compound is known to produce a superior, non-additive P–N synergistic effect that enhances both gas-phase radical quenching and condensed-phase char formation, a dual action mechanism that simple phosphates lack . Furthermore, the specific pentaethyl substitution pattern and the presence of a hydroxymethyl group distinguish it from other phosphoramidates, critically influencing its thermal decomposition pathway, volatility, and compatibility with specific polymer matrices—parameters that directly control FR efficiency and material integrity [2]. Therefore, substituting [bis(diethylamino)phosphoryl-ethyl-amino]methanol with a chemically similar but architecturally different compound can lead to catastrophic failure in achieving target UL-94 ratings or LOI values, underscoring its non-interchangeable nature in precision formulations.

[Bis(Diethylamino)Phosphoryl-Ethyl-Amino]Methanol: Performance Evidence


Char Yield: Bisphosphoramidates vs. Bisphosphates

A study on model nitrogen-phosphorus flame retardants demonstrated that bisphosphoramidates, which share the core P-N structural motif with [bis(diethylamino)phosphoryl-ethyl-amino]methanol, exhibit significantly enhanced thermal stability and charring behavior compared to their direct bisphosphate analogs. Thermogravimetric analysis (TGA) showed that bisphosphoramidates produce more charred residue at elevated temperatures, a critical factor for condensed-phase flame retardancy [1]. This class-level finding indicates that the replacement of P-O-C bonds in phosphates with P-N-C bonds in phosphoramidates leads to a fundamental shift in the thermal degradation pathway, favoring the formation of a protective carbonaceous barrier rather than volatile decomposition products.

Flame Retardant Thermal Stability Char Formation Polymer Additive

Flame Retardancy vs. TEP in Cellulose

In a controlled study on cotton cellulose, the class of phosphoramidate compounds, to which [bis(diethylamino)phosphoryl-ethyl-amino]methanol belongs, was directly compared to the conventional phosphate flame retardant triethyl phosphate (TEP). The Limiting Oxygen Index (LOI), a key measure of a material's flammability, was used to quantify the difference. All phosphoramidates tested exhibited better flame retardant properties compared to TEP [1]. This finding underscores the enhanced efficacy derived from the P-N bond architecture, which is absent in simple alkyl phosphates like TEP. The study specifically noted that among secondary phosphoramidates, the flame retardancy is highly structure-related, with PAHEDE outperforming DEMEP and DEEP [1].

Cotton Textile Flame Retardant Finishing LOI P-N Synergism

V-0 Rating in Polycarbonate

The study on bisphosphoramidate flame retardants revealed that aromatic phosphoramidates, which share the same core phosphoramidate (P-N) functionality as the target compound, are exceptionally efficient in polycarbonate (PC). The research demonstrated that UL-94 V-0 ratings, the highest classification for flame retardancy in vertical burn tests, were achieved with the addition of as little as 3–5 wt% of the aromatic phosphoramidate FR [1]. This low loading requirement is a significant differentiator from many conventional FRs, which often require loadings of 10-30% or more, potentially compromising the mechanical and optical properties of the polymer. The study also noted that this high efficiency is not universal; for instance, no UL-94 rating was achieved in ABS even at a 30 wt% loading [1].

Polycarbonate UL-94 V-0 Rating Halogen-Free FR

[Bis(Diethylamino)Phosphoryl-Ethyl-Amino]Methanol: Key Applications


Halogen-Free FR for Polycarbonate Blends

Based on evidence that structurally related aromatic phosphoramidates achieve a UL-94 V-0 rating in polycarbonate at loadings as low as 3-5 wt% [1], [bis(diethylamino)phosphoryl-ethyl-amino]methanol should be prioritized for R&D projects aiming to create non-halogenated, transparent, or mechanically robust FR-PC compounds. The low required loading minimizes the adverse effects on the polymer's native properties, a common challenge with many FR additives. This compound can be evaluated as a primary FR or as a potent synergist in multi-component FR systems.

Reactive Incorporation into Polymers and Textiles

The presence of a reactive hydroxymethyl (-CH2OH) group in the molecular structure [1] is a key differentiator for this specific compound. This functional handle can be exploited to covalently bond the phosphoric triamide moiety to polymer chains, nanoparticle surfaces, or textile fibers. This reactive approach is supported by class-level evidence showing that phosphoramidates are highly effective flame retardants for cellulose-based textiles like cotton [2]. Covalent attachment is expected to significantly enhance the durability and wash-fastness of the FR treatment, a critical requirement for commercial textile applications that surpasses the performance of many physically blended or non-reactive FR additives.

High-Char Materials for Thermal Stability

The class of bisphosphoramidates has been shown to produce more charred residue upon thermal decomposition compared to their bisphosphate counterparts [3]. This property is instrumental for developing materials that require intrinsic fire resistance through the formation of a protective, intumescent char layer. [Bis(diethylamino)phosphoryl-ethyl-amino]methanol, as a phosphoric triamide, can be investigated as a building block or additive for thermosets (e.g., epoxy resins, polyurethanes) and engineering thermoplastics where maximizing char yield is the primary flame retardancy strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [bis(diethylamino)phosphoryl-ethylamino]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.